噻唑,5-乙烯基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

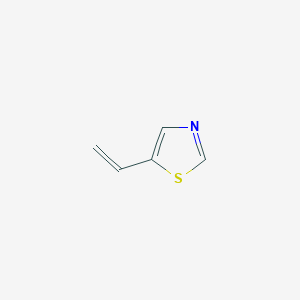

“Thiazole, 5-ethenyl-” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The term ‘thiazole’ also refers to a large family of derivatives . The 5-ethenyl-4-methyl- variant of thiazole has a molecular formula of C6H7NS .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, 5-aryl thiazoles can be formed by combining phosphorus pentasulfide with triethylamine . Unsubstituted thiazoles can be formed by combining chloroacetaldehyde with thioformamide . Thioamides can be converted to thiazole derivatives when second-chloroxiranes are substituted . A common synthetic protocol for the synthesis of thiazoles and thiazolines has also been reported .Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation . The 5-ethenyl-4-methyl- variant of thiazole has a molecular weight of 125.191 .Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, they can be protonated at the N3 position due to the lone pair of electrons available in nitrogen . They can also undergo deprotonation at C2 by organolithium compounds . Thiazoles can react with alkyl halides to form thiazolium cations . Electrophiles prefer to attack the C5 position of the thiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116 to 118 °C . The 5-ethenyl-4-methyl- variant of thiazole has a molecular weight of 125.191 .科学研究应用

缓蚀剂:Shi Mo、H. Luo 和 N. Li (2017) 的一项研究探讨了将噻唑衍生物用作海水系统中铜的绿色缓蚀剂。这项研究强调了这些化合物在保护管道或水箱免受腐蚀方面的潜力。

抗癌剂:R. Romagnoli 等人 (2011) 的研究合成了噻唑衍生物作为潜在的抗癌剂。他们研究了取代基对噻唑生物活性的影响,特别是对癌细胞系的影响。

抗菌和抗肿瘤活性:Anca-Maria Borcea 等人 (2021) 的全面概述总结了噻唑衍生物的合成方法和生物活性。该研究强调了它们的抗菌、抗真菌、抗原生动物和抗肿瘤特性。

抗炎活性:J. Suh 等人 (2012) 的一项研究调查了噻唑衍生物作为 5-脂氧合酶抑制剂,揭示了它们在治疗炎症相关疾病中的潜力。

抗肝癌剂:Huda R. M. Rashdan 等人 (2021) 的研究重点是合成噻唑偶联物以获得抗肝癌效力,突出了噻唑在药物设计中的多功能性。

晶体结构分析:P. Akhileshwari 等人 (2021) 对 5-(噻吩-2-羰基)噻唑-4-羧酸乙酯的研究提供了对噻唑衍生物分子结构的见解,为药物化学做出了贡献。

抗菌活性和分子对接:I. Althagafi 等人 (2019) 合成了噻唑衍生物并探讨了它们的抗菌活性,包括分子建模和对接研究。

抗有丝分裂和抗血管剂:F. Wang 等人 (2015) 合成了二芳基噻唑衍生物作为潜在的抗有丝分裂和抗血管剂,具有有效的抗肿瘤活性。

铜缓蚀剂:R. Farahati 等人 (2019) 的研究探索了噻唑作为铜的缓蚀剂,展示了它们在有机化学和工业应用中的用途。

中枢神经活性剂:C. B. Mishra 等人 (2015) 的一项研究强调了噻唑作为开发中枢神经系统 (CNS) 活性剂的有前途的支架。

作用机制

Target of Action

5-Vinylthiazole, also known as Thiazole, 5-ethenyl-, is a sulfur-containing volatile compound . It is found in various species of plants, including Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae) . The primary targets of this compound are the olfactory receptors of certain species of beetles, particularly those of the genus Cyclocephala . These beetles are attracted to the scent of 5-vinylthiazole, making it a crucial component in the pollination process of these plants .

Mode of Action

The mode of action of 5-vinylthiazole involves its interaction with the olfactory receptors of the beetles . The compound emits a unique scent that is highly attractive to both male and female beetles . This scent drives the beetles towards the flowers, facilitating the pollination process .

Biochemical Pathways

The origin of 5-vinylthiazole in plants might be associated with the metabolism of thiamine (vitamin B1) . It is hypothesized that the presence of this compound in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution .

Pharmacokinetics

Given its volatile nature, it is likely that the compound is rapidly absorbed and distributed in the environment .

Result of Action

The result of the action of 5-vinylthiazole is the attraction of beetles, which facilitates the pollination process in certain plant species . This attraction is crucial for the reproductive success of these plants .

Action Environment

The action of 5-vinylthiazole is influenced by environmental factors. As a volatile compound, it is likely to evaporate easily from all surfaces . Therefore, its action, efficacy, and stability may be affected by factors such as temperature, humidity, and air movement .

安全和危害

未来方向

Thiazoles have diverse pharmacological activities and are used in various fields such as agrochemicals, industrial, and photographic sensitizers . They have potential as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective agents . Future research could focus on developing multifunctional drugs and improving their activity .

属性

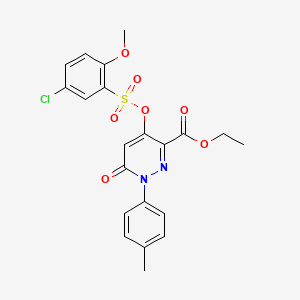

IUPAC Name |

5-ethenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c1-2-5-3-6-4-7-5/h2-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMYFESRCUFULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952338-87-3 |

Source

|

| Record name | 5-ethenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2829189.png)

![2-(4-{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2829190.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2829191.png)

![(3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2829192.png)

![(Z)-ethyl 2-(2-((2-iodobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829197.png)

![4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2829198.png)

![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)

![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)

![5-[(4-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2829208.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)